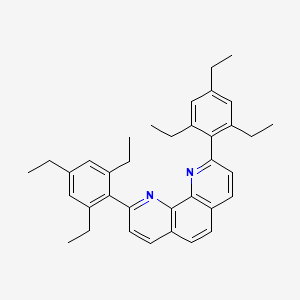
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural and chemical properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, photochemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 2,4,6-triethylphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research and drug development.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules like DNA. The phenanthroline moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction is facilitated by the planar structure of the phenanthroline ring system.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A simpler analog without the triethylphenyl groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of triethylphenyl groups.
2,9-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of triethylphenyl groups.
Uniqueness
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is unique due to the presence of bulky triethylphenyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .
Propiedades
Fórmula molecular |
C36H40N2 |
|---|---|
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
2,9-bis(2,4,6-triethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C36H40N2/c1-7-23-19-25(9-3)33(26(10-4)20-23)31-17-15-29-13-14-30-16-18-32(38-36(30)35(29)37-31)34-27(11-5)21-24(8-2)22-28(34)12-6/h13-22H,7-12H2,1-6H3 |
Clave InChI |
WNKPMONQLJITLS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)CC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5CC)CC)CC)C=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
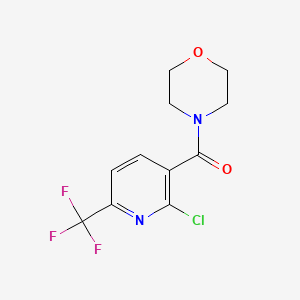
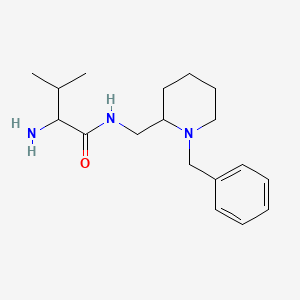
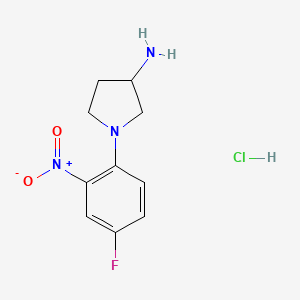
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)

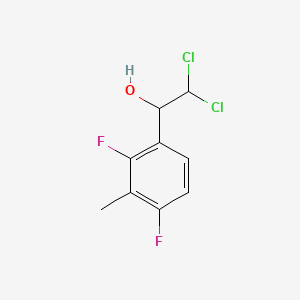
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
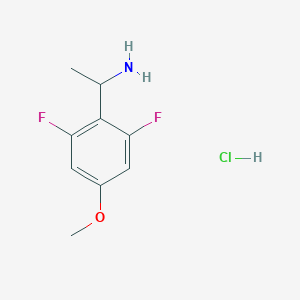
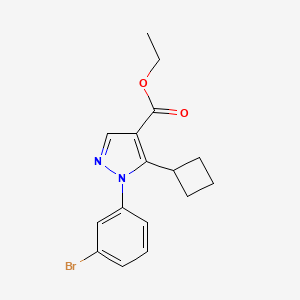
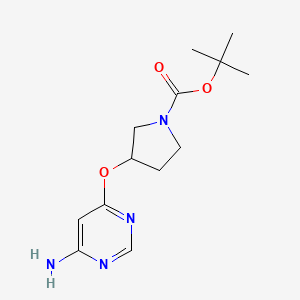
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
